

Experimental Applications of N-acetyl-L-leucine in Neuroscience: Application Notes and Protocols

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Compound of Interest

Compound Name: *N-D-Gluconoyl-L-leucine*

Cat. No.: *B099214*

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A note on the compound: Initial searches for "**N-D-Gluconoyl-L-leucine**" did not yield specific experimental data in the context of neuroscience. The following application notes and protocols are based on the extensive research available for a structurally related and well-studied compound, N-acetyl-L-leucine (NALL), which is a derivative of the amino acid L-leucine.

Introduction

N-acetyl-L-leucine (NALL) is an orally bioavailable, modified amino acid that has demonstrated significant therapeutic potential across a range of neurodegenerative and neurological conditions. Its neuroprotective effects are attributed to its ability to modulate fundamental cellular processes, including autophagy, neuroinflammation, and protein aggregation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the experimental use of NALL in neuroscience.

Application Note 1: Neuroprotection in Lysosomal Storage Disorders - Niemann-Pick Disease Type C (NPC)

NALL has shown remarkable efficacy in improving neurological symptoms in patients with Niemann-Pick disease type C, a rare lysosomal storage disorder. Clinical trials have

demonstrated a significant reduction in ataxia and an overall improvement in the neurological status of patients treated with NALL.

Quantitative Data Summary

Clinical Endpoint	Treatment Group	Mean Change from Baseline (±SD)	p-value	Reference
SARA Total Score (12 weeks)	NALL	-1.97 (±2.43)	<0.001	[1][2]
Placebo	-0.60 (±2.39)	[1][2]		
5-domain NPC-CSS (12 months)	NALL	-0.27 (±2.42)	0.009	
Historical Cohort	+1.5 (±3.16)			
5-domain NPC-CSS (18 months)	NALL	+0.05 (±2.95)	0.023	
Historical Cohort	+2.25 (±4.74)			

SARA: Scale for the Assessment and Rating of Ataxia; NPC-CSS: Niemann-Pick Disease Type C Clinical Severity Scale.

Experimental Protocol: Phase III Clinical Trial Design for NALL in NPC

This protocol is based on the design of the NCT05163288 clinical trial.

- Patient Population: Patients aged 4 years or older with a genetically confirmed diagnosis of Niemann-Pick disease type C.
- Study Design: A multinational, multicenter, double-blind, placebo-controlled, crossover study.
- Randomization: Patients are randomized in a 1:1 ratio to one of two treatment sequences:

- Sequence A: NALL for 12 weeks, followed by placebo for 12 weeks.
- Sequence B: Placebo for 12 weeks, followed by NALL for 12 weeks.
- Dosing:
 - Patients ≥ 13 years: 4 g/day of NALL or matching placebo.
 - Patients 4-12 years: Weight-based dosing (2-4 g/day).
 - Administration: Orally, two to three times per day.
- Primary Efficacy Endpoint: Change from baseline in the total score on the Scale for the Assessment and Rating of Ataxia (SARA).
- Secondary Endpoints:
 - Clinical Global Impression of Improvement (CGI-I).
 - Spinocerebellar Ataxia Functional Index (SCAFI).
 - Modified Disability Rating Scale.
- Data Analysis: Crossover data from the two 12-week periods are compared for NALL versus placebo.

Application Note 2: Attenuation of Neuroinflammation and Cell Death in Traumatic Brain Injury (TBI)

Preclinical studies have demonstrated the neuroprotective effects of NALL in animal models of traumatic brain injury. NALL treatment has been shown to reduce neuronal cell death, and neuroinflammation, and improve functional recovery.^{[3][4]} The proposed mechanism involves the restoration of autophagy flux.^{[3][5]}

Quantitative Data Summary

Parameter	TBI + Vehicle	TBI + NALL	p-value	Reference
LC3-II Levels (Day 1 post-TBI)	Increased	Significantly Decreased	<0.05	[6]
p62/SQSTM1 Levels (Day 1 post-TBI)	Increased	Decreased	Not significant	[6]
Cleaved Caspase-3+ Neurons (Day 1 post-TBI)	Increased	Significantly Decreased	<0.05	[6]
iNOS mRNA Levels	Increased	Significantly Decreased	<0.001	[7]
TNF mRNA Levels	Increased	Significantly Decreased	<0.05	[7]

LC3-II and p62/SQSTM1 are markers of autophagy. Cleaved Caspase-3 is a marker of apoptosis. iNOS and TNF are pro-inflammatory markers.

Experimental Protocol: Controlled Cortical Impact (CCI) Model in Mice

- Animal Model: Male C57BL/6 mice (20-25g).
- Surgical Procedure (CCI):
 - Anesthetize the mouse (e.g., isoflurane).
 - Perform a craniotomy over the desired cortical region.
 - Induce a cortical impact using a stereotaxic impactor device.
- NALL Administration:
 - Prepare a 10 mg/mL solution of NALL in water (from a 50 mg/mL stock in ethanol).

- Administer NALL orally via gavage at a dose of 100 mg/kg daily for a specified period (e.g., 4 days).
- Alternatively, mix NALL with powdered chow and a diet gel for ad libitum feeding.
- Behavioral Analysis:
 - Motor Function: Beam walk test.
 - Cognitive Function: Novel object recognition test.
- Molecular and Cellular Analysis (at specified time points, e.g., 1, 3, 7 days post-TBI):
 - Tissue Collection: Dissect the ipsilateral cortex around the injury site.
 - Western Blotting:
 - Homogenize tissue in RIPA buffer with protease and phosphatase inhibitors.
 - Determine protein concentration (e.g., BCA assay).
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe with primary antibodies against LC3, p62/SQSTM1, cleaved caspase-3, and a loading control (e.g., β -actin).
 - Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
 - Immunohistochemistry:
 - Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brain.
 - Cryoprotect the brain in sucrose solutions.
 - Section the brain using a cryostat.
 - Perform antigen retrieval if necessary.

- Block non-specific binding with a blocking solution (e.g., normal goat serum).
- Incubate with primary antibodies (e.g., anti-p62/SQSTM1).
- Incubate with fluorescently labeled secondary antibodies.
- Counterstain with DAPI and mount.
- Real-Time PCR:
 - Isolate total RNA from the cortical tissue.
 - Synthesize cDNA.
 - Perform quantitative PCR using primers for inflammatory markers (e.g., iNOS, TNF).

Application Note 3: Amelioration of Synaptic Dysfunction in Parkinson's Disease Models

NALL has shown promise in preclinical models of Parkinson's disease by reducing pathological alpha-synuclein, upregulating the neuroprotective protein parkin, and improving synaptic function.^{[8][9][10][11]}

Quantitative Data Summary

Cell Model	Treatment	Outcome	Fold Change / % Reduction	p-value	Reference
GBA1 L444P iPSC-derived dopaminergic neurons	10 mM NALL (4 weeks)	Reduction in Triton-soluble pS129- α -synuclein	~45% reduction	<0.01	[9]
		Reduction in Triton-insoluble pS129- α -synuclein	~50% reduction	<0.01	[9]
		Increase in parkin levels	~70% increase	<0.05	[9]
LRRK2 R1441C iPSC-derived dopaminergic neurons	NALL (2 weeks)	Decrease in pS129- α -synuclein	Significant decrease	N/A	[8]
		Increase in parkin	Significant increase	N/A	[8]

pS129- α -synuclein is a pathological form of alpha-synuclein.

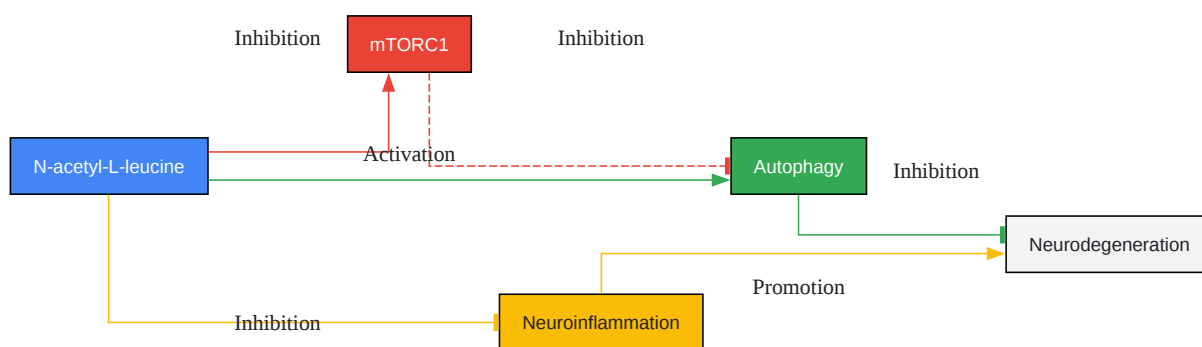
Experimental Protocol: Treatment of iPSC-Derived Dopaminergic Neurons

- Cell Culture:
 - Differentiate human induced pluripotent stem cells (iPSCs) from Parkinson's disease patients (with mutations such as GBA1 or LRRK2) into dopaminergic neurons using established protocols.
- NALL Treatment:

- On a specified day of differentiation (e.g., day 120), treat the dopaminergic neuron cultures with varying concentrations of NALL (e.g., up to 10 mM).
- Maintain the treatment for a specified duration (e.g., 2-4 weeks), changing the medium with fresh NALL as required by the culture protocol.
- Analysis of Protein Levels:
 - Cell Lysis: Lyse the cells in appropriate buffers to separate Triton-soluble and -insoluble fractions.
 - Western Blotting: Perform western blotting as described in the TBI protocol to analyze the levels of phosphorylated alpha-synuclein (pS129-syn) and parkin.
- Analysis of Synaptic Function:
 - Assess synaptic vesicle recycling and the levels of functional dopamine transporter (DAT) using appropriate cellular and molecular biology techniques.

Signaling Pathways and Experimental Workflows

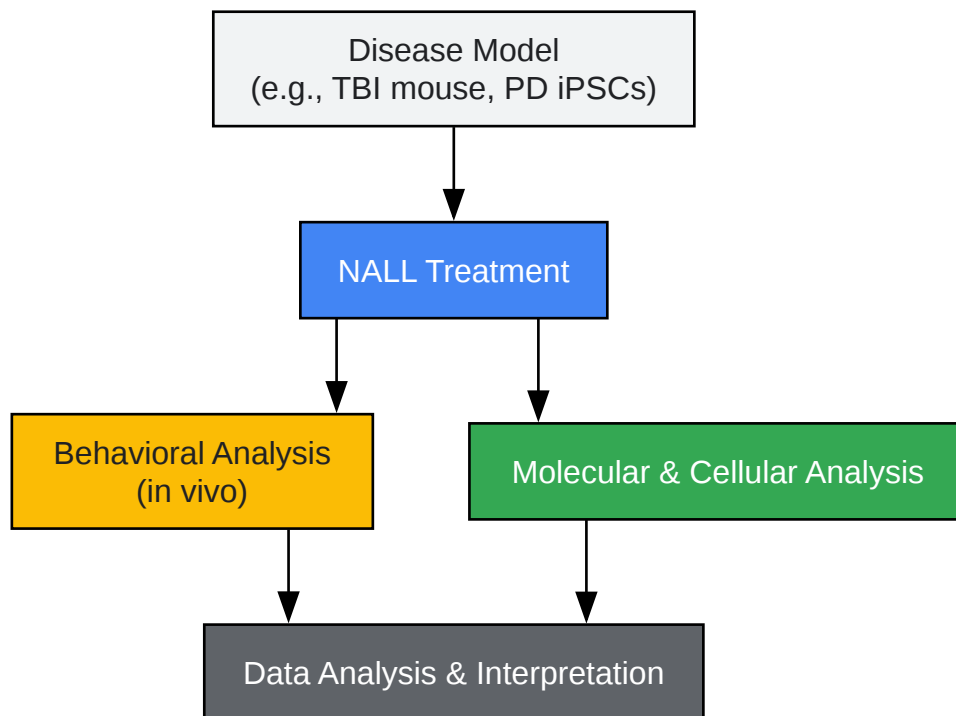
Proposed Signaling Pathway of N-acetyl-L-leucine



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Caption: Proposed mechanism of NALL's neuroprotective effects.

General Experimental Workflow for Preclinical Studies



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Caption: A generalized workflow for preclinical evaluation of NALL.

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